7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide
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Overview
Description
7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene core substituted with hydroxy and sulfonamide groups, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene derivatives followed by the introduction of hydroxy and diphenylamine groups. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and bases for subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors and controlled addition of reagents to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include quinone derivatives, reduced sulfonamides, and various substituted aromatic compounds.
Scientific Research Applications
7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 7-hydroxy-1,3-naphthalenedisulfonate
- Dipotassium 7-hydroxy-1,3-naphthalenedisulfonate
Uniqueness
Compared to similar compounds, 7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide stands out due to its diphenylamine substitution, which imparts unique chemical and biological properties
Properties
IUPAC Name |
7-hydroxy-1-N,3-N-diphenylnaphthalene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S2/c25-19-12-11-16-13-20(30(26,27)23-17-7-3-1-4-8-17)15-22(21(16)14-19)31(28,29)24-18-9-5-2-6-10-18/h1-15,23-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWLEOHSTMDFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C=C(C=CC3=C2)O)S(=O)(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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